N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 2-methoxybenzyl moiety.
Properties
CAS No. |
1006469-59-5 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
GZSBSXQKEWNUQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via electrophilic or oxidative agents, altering its functional groups. For example:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂).
-
Products : Formation of oxides or hydroxylated derivatives at reactive sites, such as the methoxy group or pyrazole ring.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | Oxidized methoxyphenyl derivatives |
Substitution Reactions
The methoxy group and aromatic rings are susceptible to substitution due to their electron-rich nature. Examples include:
-
Reagents/Conditions : Halogenating agents (e.g., thionyl chloride) or nucleophilic aromatic substitution under specific conditions.
-
Products : Halogenated derivatives (e.g., chloro- or bromo-substituted methoxyphenyl groups).
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Substitution | Thionyl chloride | Halogenated methoxyphenyl derivatives |
Coupling Reactions
The compound participates in coupling reactions, often involving the pyrazole ring or amine group:
-
Reagents/Conditions : Transition metal catalysts (e.g., palladium) or reductive amination agents (e.g., sodium borohydride).
-
Products : Cross-coupled derivatives with extended conjugation or modified amine linkages .
For instance, solvent-free reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) forms stable imine intermediates, which can be reduced to secondary amines .
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Reductive Amination | Sodium borohydride, methanol | N-pyrazolyl amines |
Reduction Reactions
The compound’s amine group and heterocyclic ring can be reduced using strong reducing agents:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : Reduced amine derivatives or altered heterocyclic structures.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Reduction | NaBH₄, methanol | Reduced amine derivatives |
Electrophilic Substitution
The heterocyclic pyrazole ring undergoes electrophilic substitution at position 4 (due to the amino group), enabling functionalization:
-
Reagents/Conditions : Nitration, alkylation, or acylation reagents.
-
Products : Substituted pyrazole derivatives with enhanced reactivity or biological activity.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Electrophilic Substitution | Nitric acid | Nitro-substituted pyrazole derivatives |
Cross-Coupling Reactions
The compound’s pyrazole ring can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form complex heterocycles:
-
Reagents/Conditions : Palladium catalysts, boronic acids, and base.
-
Products : Biaryl or heteroaryl derivatives with extended conjugation.
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl pyrazole derivatives |
Key Structural and Reaction Insights
-
Reactivity Hotspots : The methoxyphenyl group (electron-rich aromatic ring) and the pyrazole ring (heterocyclic nitrogen atoms) drive substitution and coupling reactions.
-
Synthesis Optimization : Industrial-scale production may employ continuous flow reactors or catalytic methods to enhance yield and purity.
-
Biological Implications : Reaction pathways can modulate the compound’s interactions with enzymes or receptors, influencing its pharmacological profile.
Scientific Research Applications
Chemistry
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.
Common Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduced using sodium borohydride.
- Substitution : The methoxy group can be substituted with other functional groups.
Biology
This compound has been investigated for its potential biological activities , including antimicrobial and anti-inflammatory properties. Studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens.
Antimicrobial Activity
A study evaluating pyrazole derivatives revealed that certain compounds displayed effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives.
Medicine
In the medical field, this compound has been explored for its therapeutic effects in treating various diseases. Notably, it has shown promise in modulating neurotensin receptors (NTS1 and NTS2), which are implicated in pain management.
Neurotensin Receptor Modulation
Research indicates that this compound may exhibit both agonistic and antagonistic effects at neurotensin receptors, suggesting potential applications in pain management therapies.
Antimicrobial Efficacy
A study focused on various pyrazole derivatives, including this compound, reported significant antimicrobial activity against several bacterial strains. The structural modifications were found to enhance efficacy.
Neurotensin Receptor Activity
Another investigation into the binding affinity of pyrazole derivatives at neurotensin receptors demonstrated that specific modifications could lead to increased selectivity for NTS2 over NTS1. This finding suggests potential therapeutic applications in managing pain without the side effects associated with non-selective agents.
| Compound Name | MIC (µg/mL) | Activity Type | Target Receptor |
|---|---|---|---|
| Compound 4a | 0.22 | Antimicrobial | - |
| Compound 5a | 0.25 | Antimicrobial | - |
| N-[2-Methoxyphenyl]methyl-1-methyl-1H-pyrazol-4-amine | - | Neurotensin Modulator | NTS1/NTS2 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Deletion of carboxylic acid group | Inactive at both NTS1 and NTS2 |
| Alkylation at 4-position of pyrazole ring | Increased selectivity towards NTS2 |
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s key structural elements include:
- Pyrazole core : 1-methyl substitution at the pyrazole ring.
- Amine linkage : Connects the pyrazole to the benzyl group.
- Benzyl substituent : 2-methoxyphenyl group.
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Halogen vs. Methoxy : Bromo and chloro analogs (e.g., ) exhibit higher molecular weights and lipophilicity compared to the methoxy-substituted target compound, which may influence membrane permeability and metabolic stability.
- Core Structure : NBOMe compounds () share the N-(2-methoxybenzyl) group but feature a phenethylamine backbone instead of pyrazole, leading to divergent pharmacological profiles.
Pharmacological and Toxicological Insights
- NBOMe Series: The 25X-NBOMe compounds () demonstrate that the N-(2-methoxybenzyl) group enhances 5-HT₂A receptor binding affinity. However, their phenethylamine core contributes to high toxicity and hallucinogenic effects, which are unlikely to be shared by the pyrazole-based target compound.
- Halogenated Analogs : Bromo and chloro derivatives () may serve as bioisosteres, offering improved metabolic stability over methoxy groups while retaining receptor affinity.
Biological Activity
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O2, with a molecular weight of 247.29 g/mol. The compound features a five-membered pyrazole ring, which is known for its versatility in drug design.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines:
| Cell Line | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| HepG2 (liver cancer) | 54.25% | 12.50 |
| HeLa (cervical) | 38.44% | 17.82 |
| MDA-MB-231 (breast) | Significant | 1.88 |
| A375 (melanoma) | Significant | 4.20 |
Studies have shown that the compound effectively inhibits cell proliferation in these lines while exhibiting minimal toxicity to normal fibroblasts . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance anticancer efficacy.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. This activity is crucial for potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have assessed its minimum inhibitory concentration (MIC) against bacteria, yielding the following results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
These findings indicate that this compound possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Anticancer Evaluation : A study demonstrated that pyrazole derivatives could inhibit tumor growth in animal models, with specific focus on their mechanism of action involving apoptosis induction and cell cycle arrest .
- Inflammation Models : In murine models of inflammation, this compound significantly reduced inflammation markers, supporting its potential use in inflammatory disorders .
- Antimicrobial Studies : Comparative studies highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine?
The compound is typically synthesized via multi-step protocols involving cyclization, functional group modifications, and coupling reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-keto esters or via condensation of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride with amines. Key steps include formylation, oxidation, and acylation, followed by purification using chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on spectroscopic methods:
- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8 ppm for OCH₃), pyrazole protons (δ ~7.5–8.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) are analyzed .
- IR Spectroscopy : Absorption bands for NH (3298 cm⁻¹) and C=O (if applicable) are critical .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound is limited, general guidelines for pyrazole derivatives include:
- Use of PPE (gloves, lab coats, goggles).
- Work in a fume hood to avoid inhalation.
- Immediate consultation with a physician in case of exposure, referencing safety protocols for structurally similar amines .
Advanced Research Questions
Q. How can low synthetic yields of this compound be optimized?
Low yields (e.g., 17.9% in copper-catalyzed coupling reactions) may be addressed by:
- Catalyst optimization : Use of cesium carbonate as a base or copper(I) bromide to enhance coupling efficiency .
- Temperature control : Prolonged reaction times at 35°C improve intermediate stability .
- Solvent selection : Polar aprotic solvents like DMSO facilitate nucleophilic substitutions .
Q. What crystallographic methods are suitable for resolving structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is ideal. Key steps include:
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay vs. bacterial growth inhibition) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. halogen groups) on bioactivity .
- Data correction : Cross-reference studies with errata (e.g., corrected synthesis protocols in corrigenda) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking simulations : Use PyMOL or AutoDock to model interactions with targets (e.g., enzymes or receptors).
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., methoxy group’s electron-donating effects) .
- Pharmacophore modeling : Identify critical moieties (e.g., pyrazole core) for activity .
Q. How do researchers validate the purity of intermediates during synthesis?
- HPLC : Monitor reaction progress with C18 columns and UV detection.
- TLC : Use silica gel plates with ethyl acetate/hexane eluents.
- Melting point analysis : Compare observed values (e.g., 104–107°C) with literature .
Methodological Challenges and Solutions
Q. What are common pitfalls in characterizing this compound’s polymorphs?
Q. How can in vitro vs. in vivo activity discrepancies be investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
